Cas no 2419311-92-3 (5-cyclopropyl-1-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-1H-pyrazole)
2419311-92-3 structure
Product Name:5-cyclopropyl-1-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-1H-pyrazole
Numéro CAS:2419311-92-3
Le MF:C18H23BN2O2
Mégawatts:310.198424577713
CID:6042984
PubChem ID:165605221
Update Time:2025-06-08
5-cyclopropyl-1-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-1H-pyrazole Propriétés chimiques et physiques
Nom et identifiant
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- 1H-Pyrazole, 5-cyclopropyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- 5-cyclopropyl-1-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-1H-pyrazole
- 5-cyclopropyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
- 2419311-92-3
- EN300-1706340
-
- Piscine à noyau: 1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)14-7-9-15(10-8-14)21-16(11-12-20-21)13-5-6-13/h7-13H,5-6H2,1-4H3
- La clé Inchi: LKSFXHSIKLUWMG-UHFFFAOYSA-N
- Sourire: N1(C2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C2)C(C2CC2)=CC=N1
Propriétés calculées
- Qualité précise: 310.1852581g/mol
- Masse isotopique unique: 310.1852581g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 3
- Complexité: 428
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 36.3Ų
Propriétés expérimentales
- Dense: 1.15±0.1 g/cm3(Predicted)
- Point d'ébullition: 434.3±28.0 °C(Predicted)
- Le PKA: 0.95±0.10(Predicted)
5-cyclopropyl-1-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-1H-pyrazole PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1706340-0.05g |
5-cyclopropyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole |
2419311-92-3 | 0.05g |
$197.0 | 2023-09-20 | ||
| Enamine | EN300-1706340-0.1g |
5-cyclopropyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole |
2419311-92-3 | 0.1g |
$293.0 | 2023-09-20 | ||
| Enamine | EN300-1706340-0.25g |
5-cyclopropyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole |
2419311-92-3 | 0.25g |
$418.0 | 2023-09-20 | ||
| Enamine | EN300-1706340-0.5g |
5-cyclopropyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole |
2419311-92-3 | 0.5g |
$656.0 | 2023-09-20 | ||
| Enamine | EN300-1706340-1.0g |
5-cyclopropyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole |
2419311-92-3 | 1g |
$842.0 | 2023-06-04 | ||
| Enamine | EN300-1706340-2.5g |
5-cyclopropyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole |
2419311-92-3 | 2.5g |
$1650.0 | 2023-09-20 | ||
| Enamine | EN300-1706340-5.0g |
5-cyclopropyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole |
2419311-92-3 | 5g |
$2443.0 | 2023-06-04 | ||
| Enamine | EN300-1706340-10.0g |
5-cyclopropyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole |
2419311-92-3 | 10g |
$3622.0 | 2023-06-04 | ||
| Enamine | EN300-1706340-1g |
5-cyclopropyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole |
2419311-92-3 | 1g |
$842.0 | 2023-09-20 | ||
| Enamine | EN300-1706340-5g |
5-cyclopropyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole |
2419311-92-3 | 5g |
$2443.0 | 2023-09-20 |
5-cyclopropyl-1-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-1H-pyrazole Littérature connexe
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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